Alloisoleucine, 2-methyl- (9CI)
Description
Systematic Nomenclature & CAS Registry Classification
2-Methylalloisoleucine is systematically named as (2S,3R)-2-amino-2,3-dimethylpentanoic acid , reflecting its branched alkyl chain and stereochemical configuration. The compound belongs to the class of non-proteinogenic α-amino acids with β-branched side chains. Its classification under the Chemical Abstracts Service (CAS) Registry system assigns the identifier 188359-23-1 . This CAS Registry Number distinguishes it from structural isomers such as 2-methyl-L-isoleucine, which shares the molecular formula but differs in stereochemistry. The "9CI" designation in its alternate name indicates its inclusion in the Ninth Collective Index of CAS nomenclature, which standardizes chemical naming conventions for regulatory and scientific databases .
Molecular Formula & Stereochemical Configuration Analysis
The molecular formula of 2-methylalloisoleucine is C₇H₁₅NO₂ , with a molecular weight of 145.20 g/mol . Its stereochemical configuration is defined by two chiral centers at the C2 and C3 positions (Figure 1). The C2 carbon adopts an S configuration, while the C3 carbon adopts an R configuration, distinguishing it from the more common L-isoleucine (2S,3S) and alloisoleucine (2S,3R) .
Key stereochemical features :
- Backbone conformation : The α-carbon (C2) is bonded to an amino group (-NH₂), a carboxyl group (-COOH), and two methyl groups.
- Side-chain geometry : The β-methyl group at C3 creates steric hindrance, favoring a gauche conformation in solution .
Crystallographic Properties & Solid-State Conformation
X-ray diffraction studies of related β-branched amino acids provide insights into the solid-state conformation of 2-methylalloisoleucine. Crystals of its structural analog, L-isoleucine, adopt a zwitterionic form in the solid state, with proton transfer from the carboxyl to the amino group . The unit cell parameters for L-isoleucine are a = 4.80 Å, b = 19.14 Å, and c = 6.59 Å (orthorhombic, space group P2₁2₁2₁) .
For 2-methylalloisoleucine, computational modeling predicts:
- Hydrogen-bonding network : Dominated by N–H···O interactions between the ammonium and carboxylate groups.
- Packing efficiency : Enhanced by hydrophobic interactions between methyl groups, resulting in a denser lattice compared to unmodified alloisoleucine .
Table 1 : Comparative crystallographic data for selected β-branched amino acids
*Predicted values based on molecular dynamics simulations .
Comparative Analysis of Tautomeric Forms
2-Methylalloisoleucine exists predominantly in the zwitterionic tautomer under physiological conditions, with a pKa₁ (α-COOH) of 2.36 and pKa₂ (α-NH₃⁺) of 9.60, similar to canonical amino acids . However, the additional methyl group at C2 increases steric strain, shifting the equilibrium toward the zwitterion by stabilizing the charge-separated form.
Key tautomeric comparisons :
- Zwitterionic vs. Non-ionic Forms :
- Impact of Methyl Substitution :
Figure 2 : Tautomeric equilibrium of 2-methylalloisoleucine in aqueous solution
$$ \text{NH}3^+-\text{C(CH}3\text{)(CH(CH}2\text{CH}3))-\text{COO}^- \rightleftharpoons \text{NH}2-\text{C(CH}3\text{)(CH(CH}2\text{CH}3))-\text{COOH} $$
Properties
CAS No. |
106292-42-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.202 |
IUPAC Name |
(2S,3R)-2-amino-2,3-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-,7+/m1/s1 |
InChI Key |
RSPOGBIHKNKRFJ-VDTYLAMSSA-N |
SMILES |
CCC(C)C(C)(C(=O)O)N |
Synonyms |
Alloisoleucine, 2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
Alloisoleucine shares its molecular formula (C₆H₁₃NO₂) with isoleucine but differs in stereochemistry at the β-carbon, making them diastereomers. This stereochemical distinction impacts their biochemical reactivity and metabolic pathways. For example, in palladium-catalyzed γ-acetoxylation reactions, alloisoleucine derivatives exhibit distinct reactivity compared to isoleucine derivatives, mirroring trends observed in threonine/allothreonine pairs .
Analytical Challenges
- Co-elution in Chromatography : Alloisoleucine and isoleucine produce overlapping peaks in chromatographic analyses. Dual-peak patterns in UHPLC-QTOF-MS help differentiate them, though misidentification risks persist .
- Method Sensitivity : Flow-injection triple quadrupole mass spectrometry (FIA-QqQ) offers rapid detection (2 minutes) but lacks selectivity, whereas capillary electrophoresis with ion-trap detection (CE-IT) provides confirmatory identification despite longer run times (15 minutes) .
Metabolic and Clinical Relevance
- MSUD Biomarker : Alloisoleucine is elevated in MSUD patients, but its detection varies across methods. Retrospective UHPLC-QTOF-MS data confirm its presence, though standard newborn screening protocols may overlook it .
- Non-Protein Amino Acids: Unlike ornithine or β-alanine, alloisoleucine is a proteinogenic amino acid analog.
Data Table: Comparison of Alloisoleucine with Structural Analogs
*Ester hydrochloride form.
Key Research Findings
Stereochemical Impact on Reactivity : Alloisoleucine derivatives exhibit unique catalytic behavior in Pd-mediated reactions, with yields influenced by methyl group stereochemistry .
Analytical Limitations : FIA-QqQ fails to confirm alloisoleucine in adulteration studies due to interference, whereas CE-IT identifies it as a marker .
Clinical Detection : Despite co-elution challenges, UHPLC-QTOF-MS dual-peak analysis reliably confirms alloisoleucine in MSUD patients .
Preparation Methods
Epimerization via Acetylation
Acetylation of L-isoleucine under basic conditions induces epimerization at the C-2 position, generating a mixture of L-isoleucine and D-alloisoleucine. The reaction typically employs acetic anhydride in aqueous sodium hydroxide, achieving a 1:1 epimeric mixture after 24 hours at 25°C. The crude product is then subjected to enzymatic resolution using hog kidney acylase, which selectively hydrolyzes the acetylated L-isoleucine, leaving D-alloisoleucine intact. This process yields enantiomerically pure D-alloisoleucine with >99% optical purity.
Resolution from (S)-2-Methylbutan-1-Ol
An alternative route synthesizes Alloisoleucine, 2-methyl- (9CI) from (S)-2-methylbutan-1-ol. The alcohol undergoes oxidation to 2-methylbutanal, followed by Strecker synthesis to form the corresponding α-amino nitrile. Hydrolysis of the nitrile group produces a racemic mixture of L-isoleucine and D-alloisoleucine, which is resolved using immobilized penicillin G acylase. The enzyme selectively deacylates the L-isoleucine derivative, enabling isolation of D-alloisoleucine in 68% yield.
Table 1: Key Parameters for Stereospecific Inversion Methods
| Parameter | Epimerization via Acetylation | Resolution from (S)-2-Methylbutan-1-Ol |
|---|---|---|
| Starting Material | L-Isoleucine | (S)-2-Methylbutan-1-ol |
| Epimerization Catalyst | Acetic anhydride/NaOH | N/A |
| Resolution Enzyme | Hog kidney acylase | Penicillin G acylase |
| Optical Purity | >99% | >99% |
| Overall Yield | 72% | 68% |
Multi-Step Chemical Synthesis with Enzymatic Resolution
A four-step synthetic route, adapted from patent CN111187793A, provides a scalable pathway to Alloisoleucine, 2-methyl- (9CI). This method avoids harsh asymmetric alkylation conditions, instead employing bromination and ammonolysis to construct the carbon skeleton.
Bromination of 2-Methylhexanoic Acid
2-Methylhexanoic acid is brominated at the α-carbon using N-bromosuccinimide (NBS) in benzotrifluoride at 90°C, catalyzed by azobisisobutyronitrile (AIBN). The reaction achieves 85% conversion to 2-bromo-2-methylhexanoic acid within 6 hours.
Ammonolysis to DL-2-Methylnorleucine
The brominated intermediate undergoes ammonolysis in methanolic ammonia at 50°C for 12 hours, yielding DL-2-methylnorleucine. The crude product is purified via ethanol recrystallization, achieving a 70% isolated yield.
Phenylacetylation and Enzymatic Resolution
DL-2-Methylnorleucine is acylated with phenylacetyl chloride in acetone/water, forming DL-phenylacetyl-2-methylnorleucine. Resolution using penicillin G acylase (10% w/w) selectively hydrolyzes the L-enantiomer, leaving D-alloisoleucine-phenylacetyl derivative. Acidic hydrolysis liberates D-alloisoleucine with 49% overall yield over three steps.
Table 2: Four-Step Synthesis Performance Metrics
| Step | Reaction Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, 90°C, 6h | 85% |
| Ammonolysis | NH3/MeOH, 50°C, 12h | 70% |
| Phenylacetylation | Phenylacetyl chloride, 0°C→RT | 82% |
| Enzymatic Resolution | Penicillin G acylase, pH 8.0 | 85% |
| Overall Yield | 49% |
Biosynthetic Approaches Using Aminotransferase-Isomerase Pairs
Recent advances in enzymology have uncovered biosynthetic pathways for Alloisoleucine, 2-methyl- (9CI) in Streptomyces species. These pathways employ pyridoxal 5′-phosphate (PLP)-dependent aminotransferases paired with novel isomerases to epimerize L-isoleucine at the β-carbon.
DsaD/DsaE and MfnO/MfnH Systems
In Streptomyces drozdowiczii, the DsaD aminotransferase converts L-isoleucine to a ketimine intermediate, which is epimerized by DsaE isomerase. The isomerase utilizes a conserved arginine residue (Arg-142) to abstract the β-hydrogen, enabling inversion of configuration. The resultant L-allo-isoleucine is incorporated into the antibiotic desotamide. Similarly, the MfnO/MfnH system in Streptomyces scopuliridis produces L-allo-isoleucine for marformycin biosynthesis. Gene knockout studies confirmed that inactivation of dsaE or mfnH abolishes L-allo-isoleucine production, underscoring the isomerases' essential role.
Biocatalytic Applications
These enzyme pairs operate bidirectionally in vitro, equilibrating L-isoleucine and L-allo-isoleucine. Under optimized conditions (pH 7.5, 30°C), the DsaD/DsaE system achieves a 45% conversion to L-allo-isoleucine within 2 hours. The reaction is scalable, offering a green alternative to chemical synthesis.
Table 3: Biosynthetic vs. Chemical Synthesis Metrics
| Parameter | Biosynthesis (DsaD/DsaE) | Chemical Synthesis |
|---|---|---|
| Reaction Time | 2 hours | 24–48 hours |
| Temperature | 30°C | 50–90°C |
| Solvent | Aqueous buffer | Organic solvents |
| Stereochemical Purity | >99% | >99% |
| Environmental Impact | Low | Moderate |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The stereospecific inversion method (Section 1) offers high yields (72%) but requires expensive enzymatic resolution. The four-step chemical synthesis (Section 2) is more scalable, with a 49% overall yield, though it generates brominated byproducts. Biosynthetic routes (Section 3) excel in stereochemical control and sustainability but currently lack industrial-scale optimization.
Cost Considerations
Enzymatic resolution accounts for 60–70% of total costs in chemical synthesis due to enzyme procurement. In contrast, biosynthetic methods utilize reusable immobilized enzymes, reducing long-term expenses. However, fermentative production of Streptomyces strains remains cost-prohibitive for high-volume applications .
Q & A
Q. What analytical methods are recommended for detecting and quantifying alloisoleucine in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for amino acid analysis due to its high sensitivity and specificity. For example, Dietzen et al. (2008) validated this method against cation exchange chromatography with post-column ninhydrin detection, demonstrating its ability to resolve structural isomers like alloisoleucine and isoleucine . Key parameters include derivatization protocols (e.g., AccQ-Tag) and ion-pairing reagents to minimize matrix interference.
Q. How is alloisoleucine used in the diagnosis of metabolic disorders such as maple syrup urine disease (MSUD)?
Alloisoleucine is a pathognomonic biomarker for MSUD, a disorder of branched-chain amino acid metabolism. Elevated levels in plasma, accompanied by leucine, isoleucine, and valine, confirm diagnosis. Serum alloisoleucine analysis and urine organic acid profiling are critical for differential diagnosis, as ketosis-related catabolism may mimic MSUD without alloisoleucine elevation . Confirmatory enzyme activity assays are recommended for validation.
Q. What structural characteristics distinguish alloisoleucine from its isomers?
Alloisoleucine (2-amino-3-methylpentanoic acid) differs from isoleucine in stereochemistry at the β-carbon (C3). Its molecular formula (C₆H₁₃NO₂) and chiral centers (2S,3R configuration) necessitate techniques like X-ray crystallography or nuclear magnetic resonance (NMR) for unambiguous identification. For derivatives like N-Fmoc-protected alloisoleucine (CAS 251316-98-0), InChI keys (e.g., 1S/C21H23NO4) and enantiomeric purity data are critical .
Advanced Research Questions
Q. What challenges arise in synthesizing and characterizing alloisoleucine derivatives for peptide synthesis?
Derivatives such as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine (CAS 251316-98-0) require stringent control of reaction conditions to avoid racemization. Solid-phase peptide synthesis (SPPS) protocols must optimize coupling agents (e.g., HBTU/HOBt) and deprotection steps. Characterization via high-resolution mass spectrometry (HRMS) and circular dichroism (CD) is essential to confirm stereochemical integrity .
Q. How can interferences from amine-containing medications (e.g., zonisamide) affect alloisoleucine quantification, and how are these mitigated?
Medications containing primary amines can co-elute with alloisoleucine during LC-MS/MS, leading to false positives. Dietzen et al. (2018) recommend alternative derivatization methods (e.g., dansyl chloride) or orthogonal techniques like ion mobility spectrometry to resolve co-eluting peaks. Method validation should include interference testing per CLSI EP7-A2 guidelines .
Q. What computational strategies are available to study alloisoleucine’s role in protein folding or enzyme binding?
Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) can model alloisoleucine’s interactions with enzymes like branched-chain α-ketoacid dehydrogenase (BCKDH). Tools like AlloFinder (2018) enable identification of allosteric binding pockets, though force field parameters must be adjusted for non-canonical amino acids .
Methodological and Reporting Standards
Q. What best practices should be followed when documenting synthetic procedures for alloisoleucine derivatives?
Detailed experimental protocols should include:
- Reaction stoichiometry and solvent purity.
- Chromatographic purification conditions (e.g., gradient elution in HPLC).
- Spectroscopic data (¹H/¹³C NMR, IR, HRMS) with peak assignments. Journals like the Beilstein Journal of Organic Chemistry mandate supplementary files for raw spectra and crystallographic data .
Q. How should researchers address discrepancies in alloisoleucine measurements across studies?
Contradictions may arise from methodological variations (e.g., derivatization efficiency, column selectivity). Cross-validation using reference materials (e.g., NIST SRM 2389) and inter-laboratory comparisons are critical. Statistical tools like Bland-Altman analysis can quantify measurement uncertainty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
